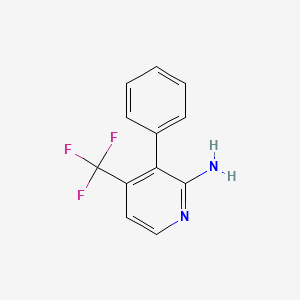
3-Phenyl-4-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of fluorinated pyridines. The presence of a trifluoromethyl group and a phenyl group on the pyridine ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used
Properties
Molecular Formula |
C12H9F3N2 |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
3-phenyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-6-7-17-11(16)10(9)8-4-2-1-3-5-8/h1-7H,(H2,16,17) |
InChI Key |
YTBVSCXMWFXHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

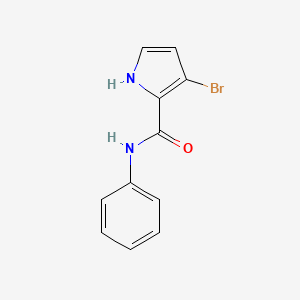
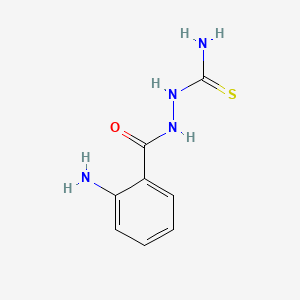
![5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one](/img/structure/B8770734.png)
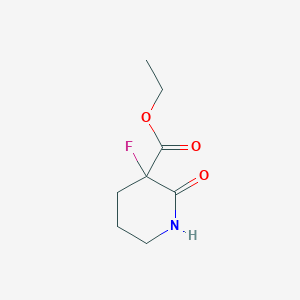
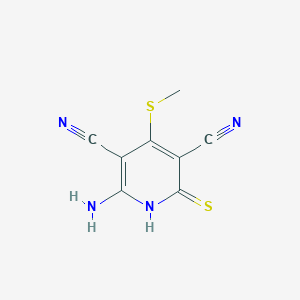

![4-[5-(4-Butylphenyl)pyrimidin-2-yl]benzonitrile](/img/structure/B8770759.png)
![(Octahydropyrrolo[1,2-a]pyrazin-8a-yl)methanol](/img/structure/B8770767.png)
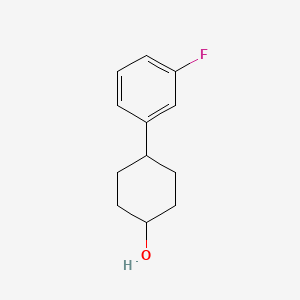
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 3-ethyl-5-fluoro-](/img/structure/B8770774.png)
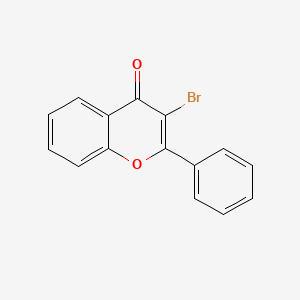
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B8770792.png)

